3-(2,2-Difluoroethoxy)-4-methylbenzoic acid
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Overview
Description
3-(2,2-Difluoroethoxy)-4-methylbenzoic acid is an organic compound that features a benzoic acid core substituted with a difluoroethoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the reaction of 4-methylbenzoic acid with 2,2-difluoroethanol in the presence of a suitable catalyst and under controlled conditions to ensure selective substitution . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the difluoroethoxy group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 3-(2,2-Difluoroethoxy)-4-carboxybenzoic acid, while reduction of the carboxylic acid group can produce 3-(2,2-Difluoroethoxy)-4-methylbenzyl alcohol .
Scientific Research Applications
3-(2,2-Difluoroethoxy)-4-methylbenzoic acid has a range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-(2,2-Difluoroethoxy)-4-methylbenzoic acid exerts its effects is largely dependent on its interactions with molecular targets. The difluoroethoxy group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Difluoroethoxy)-benzoic acid: Lacks the methyl group, which can influence its reactivity and applications.
4-Methylbenzoic acid:
3-(2,2,2-Trifluoroethoxy)-4-methylbenzoic acid: Contains an additional fluorine atom, which can further alter its chemical behavior and applications.
Uniqueness
3-(2,2-Difluoroethoxy)-4-methylbenzoic acid is unique due to the presence of both the difluoroethoxy and methyl groups, which together impart distinct chemical properties.
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-6-2-3-7(10(13)14)4-8(6)15-5-9(11)12/h2-4,9H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYGESXIUAVUFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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